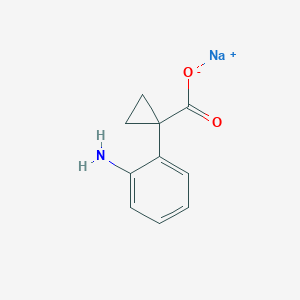
Sodium;1-(2-aminophenyl)cyclopropane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;1-(2-aminophenyl)cyclopropane-1-carboxylate is a chemical compound with the molecular formula C10H10NNaO2 . It is offered by Benchchem for various applications.
Synthesis Analysis
The synthesis of cyclopropane compounds, including Sodium;1-(2-aminophenyl)cyclopropane-1-carboxylate, involves several methods. One such method is the cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents . Another method involves the Suzuki-Miyaura coupling reaction of potassium cyclopropyltrifluoroborates with aryl chlorides .Molecular Structure Analysis
The molecular structure of Sodium;1-(2-aminophenyl)cyclopropane-1-carboxylate is characterized by a cyclopropane ring attached to a phenyl group with an amino substituent and a carboxylate group . The compound has a molecular weight of 199.18 Da .Chemical Reactions Analysis
Cyclopropane compounds, including Sodium;1-(2-aminophenyl)cyclopropane-1-carboxylate, can undergo various chemical reactions. For instance, they can participate in palladium-catalyzed cross-coupling reactions with aryl bromides or triflates . They can also undergo intramolecular nickel-catalyzed cross-electrophile coupling reactions .Physical And Chemical Properties Analysis
Sodium;1-(2-aminophenyl)cyclopropane-1-carboxylate has a molecular weight of 199.18 Da . It has a complexity of 228, a rotatable bond count of 2, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 . The compound is a powder at room temperature .科学的研究の応用
Given this, I will focus on the broader context of cyclopropane-containing compounds and sodium compounds in scientific research, highlighting their relevance in various fields, excluding drug use, dosage, and side effects as per your requirements.
Cyclopropane-Containing Compounds in Scientific Research
Cyclopropane rings are a common motif in medicinal chemistry due to their unique structural and electronic properties. The presence of a cyclopropane ring in a molecule can significantly affect its biological activity, including increased metabolic stability and binding affinity to biological targets. These features make cyclopropane-containing compounds valuable in the development of new therapeutic agents.
Neurotoxicity of Pyrethroids : Pyrethroids, which may contain cyclopropane motifs, are studied for their neurotoxic effects. These synthetic chemical compounds mimic the insecticidal activity of the natural pyrethrin and are widely used in pest control. Their mechanism involves prolonging the activation of sodium channels in the nervous system, leading to neurotoxicity (Ahmed & Athar, 2023).
Synthesis and Applications : The synthesis and applications of cyclopropane-containing compounds are significant in medicinal chemistry and agriculture. The versatility of these compounds allows for the development of potent bioactive molecules with applications ranging from pharmaceuticals to agrochemicals (Kamimura, 2014).
Sodium Compounds in Scientific Research
Sodium compounds, due to their reactivity and solubility, play critical roles in various scientific applications, including energy storage, catalysis, and material science.
Energy Storage : Sodium-ion batteries are emerging as a cost-effective and sustainable alternative to lithium-ion batteries for large-scale energy storage. Research focuses on developing high-performance electrolytes and electrode materials to enhance the efficiency and longevity of sodium-ion batteries (Pan, Hu, & Chen, 2013).
Electrolytes for Sodium-ion Batteries : The development of efficient electrolytes is crucial for the advancement of sodium-ion batteries. Research in this area aims to improve the ionic conductivity, stability, and safety of electrolytes to enable their practical application in energy storage systems (Vignarooban et al., 2016).
Safety and Hazards
The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
特性
IUPAC Name |
sodium;1-(2-aminophenyl)cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.Na/c11-8-4-2-1-3-7(8)10(5-6-10)9(12)13;/h1-4H,5-6,11H2,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJASKJPSRWUKU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2N)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10NNaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium;1-(2-aminophenyl)cyclopropane-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B2625461.png)
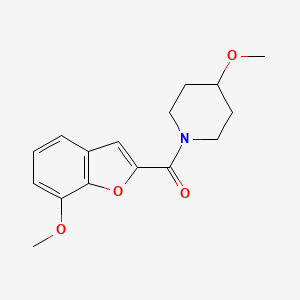


![3-(4-chlorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2625466.png)
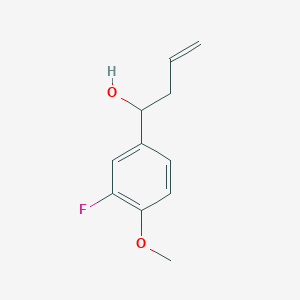
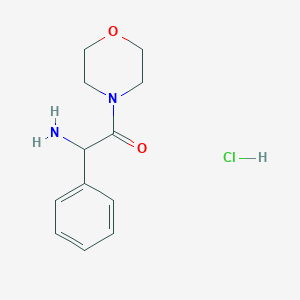
![tert-Butyl 6-(aminomethyl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B2625470.png)
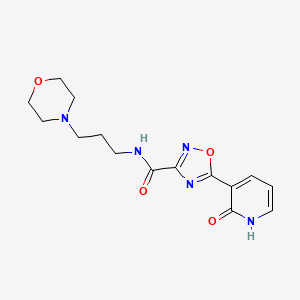
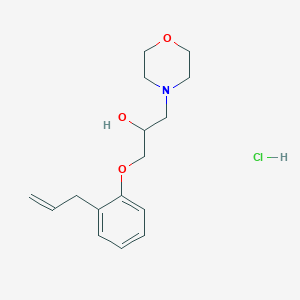
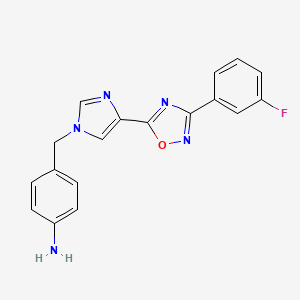
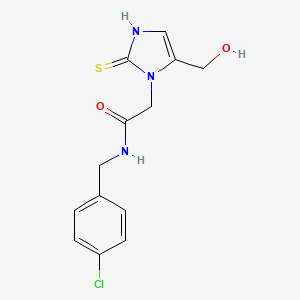

![N-(5-methyl-1,2-oxazol-3-yl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2625482.png)